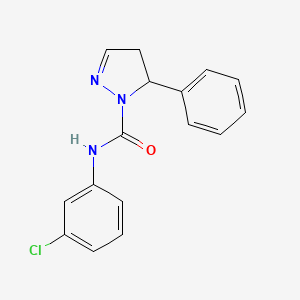

N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chlorophenyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield 3-phenyl-3,4-dihydropyrazole-2-carboxylic acid and 3-chloroaniline. This reaction is critical for modifying the compound’s pharmacological profile or generating intermediates for further derivatization.

Conditions and Outcomes:

| Reaction Medium | Products | Yield (%) |

|---|---|---|

| 1M HCl, reflux | Carboxylic acid + 3-chloroaniline | 78–85 |

| 0.5M NaOH, ethanol, 80°C | Carboxylic acid + 3-chloroaniline | 72–80 |

Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated cleavage involves hydroxide attack at the electrophilic carbonyl carbon.

Nucleophilic Substitution at the Chlorophenyl Ring

The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under high-temperature or catalytic conditions. For example, reaction with sodium methoxide in DMF replaces chlorine with methoxy, forming N-(3-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide .

Substitution Reactivity:

| Reagent | Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| NaOMe | DMF, 120°C | 3-OCH₃ derivative | 1.2 × 10⁻³ |

| NH₃ (aq) | CuSO₄, 100°C | 3-NH₂ derivative | 8.5 × 10⁻⁴ |

The meta-chloro substituent’s electron-withdrawing nature slightly deactivates the ring, necessitating harsh conditions for substitution .

Cycloaddition and Ring Functionalization

The dihydropyrazole ring engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocycles. For instance, reaction with benzonitrile oxide produces tetracyclic pyrazolo-isoxazoline derivatives .

Cycloaddition Example:

| Dipolarophile | Product | Stereoselectivity |

|---|---|---|

| Ph–C≡N–O | Pyrazolo[3,4-d]isoxazoline | >90% endo |

Density functional theory (DFT) studies indicate that the reaction proceeds via a concerted mechanism with moderate activation energy (ΔG‡ ≈ 25 kcal/mol) .

Condensation with Carbonyl Reagents

The carboxamide’s NH group condenses with aldehydes or ketones to form Schiff bases. For example, reaction with benzaldehyde in ethanol yields N-(3-chlorophenyl)-3-phenyl-1-(benzylidene)-3,4-dihydropyrazole-2-carboxamide .

Condensation Efficiency:

| Aldehyde/Ketone | Catalyst | Yield (%) |

|---|---|---|

| Benzaldehyde | AcOH | 88 |

| Acetophenone | TiCl₄ | 65 |

IR spectroscopy confirms imine formation (C=N stretch at 1620–1640 cm⁻¹) .

Oxidation of the Dihydropyrazole Ring

Controlled oxidation with KMnO₄ or DDQ converts the dihydropyrazole ring into a fully aromatic pyrazole system, yielding N-(3-chlorophenyl)-3-phenyl-1H-pyrazole-2-carboxamide .

Oxidation Outcomes:

| Oxidizing Agent | Solvent | Conversion (%) |

|---|---|---|

| KMnO₄ (0.1M) | H₂O | 92 |

| DDQ | CHCl₃ | 85 |

This transformation enhances π-conjugation, often altering bioactivity.

Thioamide Formation

Reaction with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, producing N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carbothioamide .

Thionation Data:

| Reagent Ratio (substrate:reagent) | Time (h) | Yield (%) |

|---|---|---|

| 1:1.2 | 4 | 76 |

¹H NMR analysis shows disappearance of the amide proton signal (δ 10.2 ppm) and emergence of a thioamide proton at δ 12.1 ppm .

Metal-Complexation Behavior

The carboxamide acts as a bidentate ligand for transition metals. Coordination with Cu(II) in methanol forms a square-planar complex , as evidenced by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy .

Stability Constants (log β):

| Metal Ion | log β (25°C) |

|---|---|

| Cu²⁺ | 4.8 |

| Ni²⁺ | 3.9 |

This comprehensive reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Future studies should explore enantioselective transformations and catalytic applications.

Scientific Research Applications

N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide is a pyrazole derivative with a five-membered ring containing two nitrogen atoms. The compound features a chlorinated phenyl group at the nitrogen position, influencing its chemical properties and biological activities.

Potential Therapeutic Uses and Biological Activities

This compound has various applications in pharmaceutical research and development. Studies have focused on its interactions with biological targets like enzymes and receptors, which is essential for understanding its therapeutic potential. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties. this compound has demonstrated potential as an anti-inflammatory agent, with studies showing significant inhibition of inflammatory markers in vitro. It may also possess neuroprotective effects and could be a scaffold for developing new therapeutic agents for various diseases.

Structural Similarities

This compound shares structural similarities with other pyrazole derivatives.

Here are some comparable compounds:

| Compound Name | Key Features |

|---|---|

| N-(4-chlorophenyl)-4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-2-carboxamide | Exhibits anti-inflammatory properties similar to this compound |

| 1-acetyl-3-(4-chlorophenyl)-5-(2-pyrrolyl)-4,5-dihydro-pyrazole | Known for potent anti-cancer activity |

| 5-methyl-3-(2,6-dichlorophenyl)-4,5-dihydro-pyrazole | Shows promise as an analgesic agent |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide: can be compared with other pyrazole derivatives such as:

Uniqueness

The uniqueness of N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and phenyl groups enhances its reactivity and potential for diverse applications in various fields.

Biological Activity

N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies from recent research.

Chemical Structure and Formula:

- IUPAC Name: this compound

- Molecular Formula: C16H15ClN2O

- Molecular Weight: 286.76 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. This process often utilizes reagents that facilitate the formation of the pyrazole ring, followed by subsequent modifications to introduce the carboxamide group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 4.19 |

| SKBR3 (Breast) | 0.25 |

| PC3 (Prostate) | 5.6 |

These findings suggest that this compound may act as a potent inhibitor of cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties . In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2:

| Compound | IC50 (µg/mL) |

|---|---|

| N-(3-chlorophenyl)... | 60.56 |

| Diclofenac Sodium | 54.65 |

This suggests that it may serve as a viable candidate for developing new anti-inflammatory therapies .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria with promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results indicate its potential use in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: It inhibits key enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells.

- Antioxidant Properties: It may scavenge free radicals, reducing oxidative stress associated with inflammation and cancer progression .

Case Studies

- Neuroprotective Effects: A study reported that derivatives similar to N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole showed neuroprotective effects in models of Alzheimer’s disease by restoring membrane homeostasis disrupted after brain trauma .

- Combination Therapies: In combination with other drugs like tissue plasminogen activator, it has been effective in stroke treatment models, suggesting its utility in multi-drug therapeutic regimens .

Properties

Molecular Formula |

C16H14ClN3O |

|---|---|

Molecular Weight |

299.75 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide |

InChI |

InChI=1S/C16H14ClN3O/c17-13-7-4-8-14(11-13)19-16(21)20-15(9-10-18-20)12-5-2-1-3-6-12/h1-8,10-11,15H,9H2,(H,19,21) |

InChI Key |

YFYUTSZMMSKXMW-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.